2-ethoxyacetyl chloride

Overview

Description

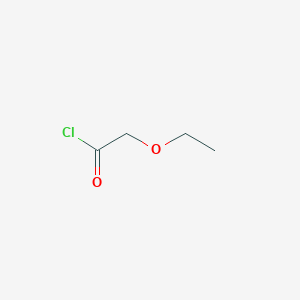

2-Ethoxyacetyl chloride (CAS No. 14077-58-8) is an organochlorine compound with the molecular formula C₄H₇ClO₂ and a molecular weight of 122.55 g/mol . Structurally, it consists of an acetyl chloride group (-COCl) bonded to an ethoxy (-OCH₂CH₃) substituent at the α-carbon. This compound is highly reactive due to the electrophilic acyl chloride moiety, making it a valuable intermediate in organic synthesis for introducing ethoxyacetyl groups into target molecules. It is commonly used in the preparation of pharmaceuticals, agrochemicals, and specialty polymers .

Key properties include:

- Boiling point: Limited direct data, but analogous compounds like 2-methoxyacetyl chloride (C₃H₅ClO₂) boil at 112°C , suggesting similar volatility for this compound.

- Reactivity: Hydrolyzes readily in water or alcohols to form ethoxyacetic acid and HCl .

- Hazards: Corrosive, causes severe skin/eye burns, and releases toxic HCl fumes upon decomposition .

Preparation Methods

2-ethoxyacetyl chloride is typically synthesized through the reaction of acetic acid and acetyl chloride. The process involves placing acetic acid and acetyl chloride into a reaction vessel in a specific molar ratio, followed by the addition of a catalyst to facilitate the reaction. The final product, ethoxyacetyl chloride, is then purified through distillation .

Chemical Reactions Analysis

2-ethoxyacetyl chloride undergoes various types of chemical reactions, including:

Acylation Reactions: It acts as an acylating agent, introducing the ethoxyacetyl group into other molecules.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: In the presence of water, ethoxyacetyl chloride hydrolyzes to form ethoxyacetic acid and hydrochloric acid.

Common reagents used in these reactions include bases like pyridine and solvents such as dichloromethane. The major products formed depend on the specific reaction conditions and the substrates involved .

Scientific Research Applications

Pharmaceutical Intermediates

2-Ethoxyacetyl chloride is predominantly used as an intermediate in the synthesis of various pharmaceuticals. Its ability to introduce the ethoxyacetyl group into molecular structures makes it essential in drug development.

- Case Study : In a study involving the synthesis of cis-ethoxyacetamide, researchers utilized this compound to react with cis-3-amino-6-methylchroman-4-ol. This reaction successfully produced the desired compound, highlighting its efficacy in pharmaceutical applications .

Fine Chemical Synthesis

The compound is also employed in fine chemical syntheses, where precision and specificity are crucial. It acts as an acylating agent in the formation of esters and amides.

- Example Reaction : The reaction of this compound with alcohols can yield corresponding esters. This versatility allows chemists to tailor compounds for specific applications in materials science and organic synthesis.

Agrochemical Production

In addition to pharmaceuticals, this compound finds applications in the synthesis of agrochemicals. Its role as an acylating agent helps produce herbicides and pesticides.

- Research Insight : The incorporation of the ethoxyacetyl group into agrochemical formulations has been shown to enhance the efficacy and stability of active ingredients, making them more effective against pests while reducing environmental impact.

Material Science Applications

The compound is also utilized in material science for modifying polymer structures. By introducing the ethoxyacetyl moiety into polymers, researchers can enhance properties such as solubility and thermal stability.

- Application Example : In polymer chemistry, this compound can be used to modify polyvinyl chloride (PVC) to improve its processing characteristics and mechanical properties.

Mechanism of Action

The mechanism of action of ethoxyacetyl chloride involves its role as an electrophilic reagent. It reacts with nucleophiles, such as amines and alcohols, to form corresponding amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the presence of an amine, ethoxyacetyl chloride forms an amide through nucleophilic acyl substitution .

Comparison with Similar Compounds

Comparison with Structurally Similar Acyl Chlorides

The reactivity and applications of acyl chlorides are heavily influenced by their substituents. Below is a detailed comparison of 2-ethoxyacetyl chloride with five related compounds:

Chloroacetyl Chloride (C₂H₂Cl₂O)

- Structure : Chlorine substituent at the α-carbon.

- Molecular Weight : 112.94 g/mol .

- Boiling Point : 105–107°C .

- Applications : Precursor for herbicides (e.g., alachlor) and pharmaceuticals (e.g., lidocaine) .

- Key Differences :

Benzyloxyacetyl Chloride (C₉H₉ClO₂)

- Structure : Benzyloxy (-OCH₂C₆H₅) substituent at the α-carbon.

- Molecular Weight : 184.62 g/mol .

- Applications : Used in peptide synthesis and polymer chemistry for introducing benzyl-protected carboxyl groups .

- Key Differences :

2-Methoxyacetyl Chloride (C₃H₅ClO₂)

- Structure : Methoxy (-OCH₃) substituent at the α-carbon.

- Molecular Weight : 108.52 g/mol .

- Boiling Point : 112°C .

- Applications : Intermediate for herbicides (e.g., metalaxyl) and fungicides .

- Key Differences :

Dichloroacetyl Chloride (C₂HCl₃O)

- Structure : Two chlorine atoms at the α-carbon.

- Molecular Weight : 147.39 g/mol .

- Boiling Point : 108°C .

- Applications : Synthesis of chlorinated pesticides and flame retardants .

- Key Differences :

2-Thiophene Acetyl Chloride (C₆H₅ClOS)

- Structure : Thiophene ring linked to the acetyl chloride group.

- Molecular Weight : 160.62 g/mol .

- Applications : Key intermediate for anticonvulsants (e.g., articaine) and heterocyclic drug candidates .

- Key Differences: Conjugated thiophene ring enhances stability and directs electrophilic reactions to specific ring positions.

Biological Activity

2-Ethoxyacetyl chloride (CAS Number: 14077-58-8) is a chemical compound primarily used as an intermediate in the synthesis of pharmaceuticals and fine chemicals. Its molecular formula is C4H7ClO2, and it has a molecular weight of approximately 122.55 g/mol. This compound is known for its reactivity due to the presence of the acetyl chloride functional group, which can participate in various chemical reactions, including acylation and esterification.

- IUPAC Name : this compound

- Molecular Structure :

- SMILES : CCOCC(=O)Cl

- InChI Key : ZPMWWAIBJJFPPQ-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular Formula | C4H7ClO2 |

| Molecular Weight | 122.55 g/mol |

| CAS Number | 14077-58-8 |

| Solubility | Insoluble in water |

| Hazard Classification | Flammable, corrosive |

Pharmacological Applications

This compound serves as a versatile intermediate in drug synthesis. Its ability to introduce the ethoxyacetyl moiety into various organic compounds makes it valuable in developing pharmaceuticals that require specific functional groups for biological activity.

- Synthesis of Pharmaceutical Intermediates :

Toxicological Profile

While this compound is useful in synthetic chemistry, it poses several health hazards:

- Skin and Eye Irritation : The compound can cause severe skin burns and eye damage upon contact.

- Inhalation Risks : Harmful if inhaled, leading to respiratory complications .

Case Study 1: Synthesis of Ethoxyacetamide

A study demonstrated the reaction of cis-3-amino-6-methylchroman-4-ol with this compound, leading to the formation of cis-ethoxyacetamide. This process highlighted the utility of this compound in synthesizing compounds with potential therapeutic effects .

Research Finding: Electrochemical Behavior

Research on related acetyl chlorides indicates that compounds like this compound can exhibit unique electrochemical behaviors when involved in redox reactions. Such properties may be exploited in developing electrochemical sensors or in organic electronics .

Summary of Biological Activity

| Activity Type | Description |

|---|---|

| Pharmaceutical Intermediate | Used in synthesizing bioactive compounds |

| Toxicity | Causes severe burns; harmful if inhaled |

| Electrochemical Properties | Exhibits unique behavior useful for sensors |

Q & A

Basic Research Questions

Q. What established synthesis routes exist for 2-ethoxyacetyl chloride, and how do their methodologies differ?

The primary synthesis routes involve reacting ethoxyacetic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Key steps include:

- Route 1 : Ethoxyacetic acid + SOCl₂ under reflux in anhydrous conditions (e.g., toluene or dichloromethane) for 4–6 hours. The reaction is quenched with ice water, and the product is extracted using organic solvents. Yield: ~70–85% .

- Route 2 : Ethoxyacetic acid + oxalyl chloride in the presence of catalytic dimethylformamide (DMF) at 0–5°C. This method avoids excessive heat, reducing decomposition risks. Yield: ~80–90% .

Considerations :

- SOCl₂ generates HCl and SO₂ gases, requiring robust fume hoods and gas scrubbers.

- Oxalyl chloride offers milder conditions but is costlier.

Q. What safety protocols are critical when handling this compound?

Due to its reactivity and corrosivity:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and vapor-proof aprons.

- Ventilation : Use fume hoods to prevent inhalation of vapors, which can cause respiratory irritation .

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid water, which exacerbates reactivity .

Q. How can researchers verify the purity of synthesized this compound?

Standard analytical methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities (e.g., residual chlorinating agents).

- ¹H/¹³C NMR : Confirms structural integrity via characteristic peaks (e.g., ethoxy group at δ ~1.2 ppm for CH₃, δ ~3.5 ppm for OCH₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like dimerization or hydrolysis?

Key variables:

- Temperature Control : Maintain ≤25°C to suppress side reactions. Pre-cool solvents (e.g., DCM) for exothermic steps .

- Solvent Choice : Anhydrous toluene minimizes hydrolysis compared to polar solvents.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance selectivity. Pilot studies show 10% ZnCl₂ increases yield by 8% .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

The electron-withdrawing ethoxy group activates the carbonyl carbon, facilitating nucleophilic attack. Kinetic studies using IR spectroscopy reveal:

- Rate Enhancement : The ethoxy group lowers the activation energy by stabilizing the tetrahedral intermediate via resonance .

- Steric Effects : Bulkier nucleophiles (e.g., tert-butanol) exhibit slower reaction rates due to steric hindrance at the carbonyl site .

Q. How do researchers address discrepancies in reported yields for this compound synthesis?

Common causes and solutions:

- Moisture Contamination : Use molecular sieves or anhydrous MgSO₄ during solvent drying.

- Analytical Variability : Cross-validate purity assays (e.g., GC-MS vs. NMR) and report detection limits.

- Reagent Quality : Source high-purity chlorinating agents (≥99%) to avoid side reactions .

Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?

Properties

IUPAC Name |

2-ethoxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-2-7-3-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMWWAIBJJFPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161473 | |

| Record name | Ethoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14077-58-8 | |

| Record name | 2-Ethoxyacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14077-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxyacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014077588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxyacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.